1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with a complex structure that includes a methylthio group, a trifluoromethoxy group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)aniline with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)hydrazine
- 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine , also known by its CAS number 1806649-78-4, is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.
- Molecular Formula: C8H9F3N2S2
- Molecular Weight: 254.3 g/mol
- CAS Number: 1806649-78-4
Structure
The structure of this compound features a phenyl ring substituted with a methylthio group and a trifluoromethoxy group, which are significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of hydrazine compounds, including this compound, exhibit notable antitumor properties . A study highlighted that similar compounds demonstrated significant in vitro activity against various cancer cell lines, including the P388 murine leukemia cell line and human breast cancer cells (MCF-7 and MDA-MB 231) . The mechanisms behind this activity often involve the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
The proposed mechanisms for the antitumor effects include:
- Induction of Apoptosis: Compounds like this compound may trigger apoptotic pathways by altering mitochondrial membrane permeability and releasing cytochrome c into the cytosol .
- Reactive Oxygen Species Generation: The compound may increase intracellular ROS levels, which can lead to oxidative stress and subsequent cell death .
Antiviral Activity
In addition to its antitumor properties, some studies have suggested that hydrazine derivatives possess antiviral activities. For instance, certain related compounds have shown effectiveness against viruses such as Herpes simplex Type I and Polio Type I . This aspect is particularly interesting for further exploration in the context of antiviral drug development.
Study on Synthesis and Biological Testing
A recent study synthesized a series of hydrazine derivatives, including this compound. The synthesized compounds were tested for their biological activities using various assays. The results indicated that certain modifications to the hydrazine structure significantly enhanced their anticancer potency .
Comparative Analysis Table
Properties
Molecular Formula |
C8H9F3N2OS |
---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-7-4-5(14-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3 |
InChI Key |
OTWPJEAMMIZFHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)OC(F)(F)F)NN |
Origin of Product |
United States |
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